Dimethyl (3-amino-3-oxopropyl)phosphonate

Description

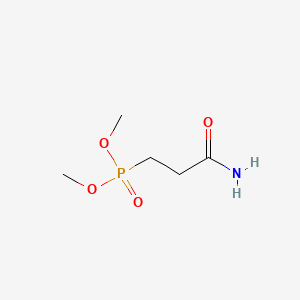

Dimethyl (3-amino-3-oxopropyl)phosphonate (CAS: 632-68-8) is an organophosphorus compound with the molecular formula C₅H₁₂NO₄P. Structurally, it consists of a dimethyl phosphonate group linked to a 3-amino-3-oxopropyl chain, which includes an amide functional group (NH₂-C=O) (Figure 1). This unique combination of phosphonate and amide moieties imparts distinct physicochemical properties, such as enhanced polarity and hydrogen-bonding capability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

3-dimethoxyphosphorylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCSYJWMZUCJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCC(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179912 | |

| Record name | Dimethyl (3-amino-3-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2526-69-4 | |

| Record name | Dimethyl P-(3-amino-3-oxopropyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2526-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (3-amino-3-oxopropyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (3-amino-3-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (3-amino-3-oxopropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (3-amino-3-oxopropyl)phosphonate can be synthesized through several synthetic routes. One common method involves the reaction of dimethyl phosphonate with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis. This process often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (3-amino-3-oxopropyl)phosphonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications.

Scientific Research Applications

Dimethyl (3-amino-3-oxopropyl)phosphonate has a wide range of applications in scientific research. It is used in the development of new chemical compounds, as a reagent in organic synthesis, and in the study of biological systems. Its unique properties make it valuable in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which dimethyl (3-amino-3-oxopropyl)phosphonate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Identifiers :

- CAS Registry Number : 632-68-8

- Synonyms: 3-(Dimethylphosphono)propionamide; Dimethyl phosphonopropionamide

- Molecular Weight : 181.13 g/mol

Comparison with Structurally Similar Compounds

Diazo-Containing Phosphonates

Example : Dimethyl (1-diazo-2-oxopropyl)phosphonate (CAS: 90965-06-3)

- Structure : Features a diazo (N₂) group and a ketone (C=O) adjacent to the phosphonate.

- Synthesis : Prepared via the Ohira-Bestmann reaction, often used in alkyne synthesis (e.g., converting esters to alkynes) .

- Reactivity : The diazo group enables cyclopropanation and alkyne formation. Substitution of the oxopropyl group with a phenylethyl group (e.g., dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate) alters reaction yields and product distribution (Table 1, entries 2–4 in ).

- Applications : Critical in tandem reactions for constructing complex heterocycles .

Alkylphosphonates

Example : Dimethyl methylphosphonate (DMMP, CAS: 756-79-6)

- Structure : Simplest alkylphosphonate with a methyl group attached to phosphorus.

- Synthesis : Esterification of methylphosphonic acid .

- Properties : Lower polarity (logP ≈ -0.5) compared to the target compound due to the absence of an amide group.

- Applications : Flame retardant, solvent, and surrogate for nerve agents (e.g., sarin) in toxicity studies .

Amino-Substituted Phosphonates

Example: Diethyl (3-aminopropyl)phosphonate (CAS: 4402-24-8)

Fluorinated Derivatives

Example : Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

- Structure : Features a fluorinated ketone and a longer alkyl chain.

- Properties : Enhanced stability against hydrolysis due to electron-withdrawing fluorine atoms.

- Applications: Potential use in agrochemicals and bioactive molecules .

Simpler Phosphonate Esters

Example : Dimethyl phosphite (CAS: 868-85-9)

- Structure: Lacks the amino-oxo-propyl chain; only a dimethyl ester of phosphorous acid.

- Reactivity : Acts as a reducing agent or phosphorylating reagent in esterifications .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Physicochemical Properties

| Compound | Polarity (logP)* | Hydrolytic Stability | Thermal Stability | Key Reactivity Traits |

|---|---|---|---|---|

| This compound | ~0.2 (estimated) | Moderate | High | Amide participation in H-bonding |

| DMMP | -0.5 | High | High | Inert as a solvent |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate | ~1.1 | Low (diazo labile) | Moderate | Cyclopropanation, alkyne formation |

| Diethyl (3-aminopropyl)phosphonate | ~0.8 | Moderate | High | Amine nucleophilicity |

*Estimated based on structural analogs.

Biological Activity

Dimethyl (3-amino-3-oxopropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by its phosphonate functional group, which is known for its ability to mimic phosphate groups in biological systems. This structural similarity allows it to interact with various enzymes and biological pathways.

1. Antiviral Properties

Phosphonates, including this compound, have been extensively studied for their antiviral properties. They function primarily as inhibitors of viral enzymes. For instance, acyclic nucleoside phosphonates (ANPs), which share structural similarities with this compound, have shown significant antiviral activity against various viruses by mimicking nucleotide substrates required for viral replication .

2. Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects. In a study focused on chemotherapy-induced neurotoxicity, certain phosphonates demonstrated the ability to protect neuronal cells from damage caused by chemotherapeutic agents like paclitaxel . These findings indicate potential therapeutic applications in neurodegenerative diseases.

3. Antimicrobial Activity

The antimicrobial properties of phosphonates have also been highlighted in recent research. For example, phosphonate natural products have shown broad-spectrum antibacterial activity against various pathogens . The mechanism often involves the inhibition of essential bacterial enzymes, thereby disrupting cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Phosphonates can act as competitive inhibitors for enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways critical for pathogen survival.

- Mimicking Nucleotide Structures: By mimicking nucleotide structures, phosphonates can interfere with nucleic acid synthesis in viruses and bacteria.

Case Study 1: Antiviral Activity Against Hepatitis B

In a clinical trial involving a related phosphonate compound, pradefovir, researchers observed significant antiviral effects against Hepatitis B virus. The study demonstrated a favorable liver/kidney ratio and promising results in terms of efficacy compared to existing treatments . Similar mechanisms may be expected from this compound due to structural similarities.

Case Study 2: Neuroprotection in Chemotherapy

A study investigating neuroprotective agents found that compounds with phosphonate groups provided substantial protection against paclitaxel-induced neuronal damage. The tested compounds exhibited a significant increase in neurite outgrowth compared to controls . This suggests that this compound could be explored further in neuroprotective therapies.

Data Tables

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl (3-amino-3-oxopropyl)phosphonate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting chloroacetyl chloride with dimethyl methylphosphonate under basic conditions (e.g., triethylamine in dichloromethane) to form the phosphonate backbone. Post-synthetic modification, such as amidation, introduces the 3-amino-3-oxo group. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side reactions like hydrolysis . For scalability, photoredox catalysis (e.g., blue LED irradiation with 4DPAIPN as a catalyst) improves yield and reduces byproducts in analogous phosphonate syntheses .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- NMR Spectroscopy : P NMR identifies phosphorus environments (δ ~20–30 ppm for phosphonates), while H/C NMR confirms the amino-oxo moiety and ester groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNOP, theoretical [M+H] = 182.0578).

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and 1250 cm (P=O) confirm functional groups. Cross-referencing with databases like PubChem ensures consistency in spectral assignments .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound is moisture-sensitive and should be stored under inert gas (argon) at –20°C. Use flame-resistant glassware and avoid contact with oxidizing agents (e.g., peroxides). Hazard analysis (per NFPA guidelines) is mandatory before scaling reactions. Safety data sheets (SDS) from suppliers like Toronto Research Chemicals recommend PPE (gloves, goggles) and fume hood use due to potential respiratory irritancy .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Discrepancies in P NMR shifts may arise from solvent polarity or pH variations. For example, protonation of the amino group alters electron density around phosphorus, shifting δ values. Validate assignments by comparing spectra under standardized conditions (e.g., CDCl vs. DO) and using computational tools (DFT calculations) to model expected chemical shifts .

Q. What strategies are effective for incorporating this phosphonate into coordination complexes, and how does its structure influence metal binding?

The amino-oxo group acts as a bidentate ligand, facilitating chelation with transition metals (e.g., Cu, Fe). Experimental design should include titration studies (UV-Vis, potentiometry) to determine stability constants. Steric effects from the dimethyl ester groups may reduce binding affinity compared to unsubstituted phosphonates, necessitating pH adjustments to deprotonate the amide for optimal coordination .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies, particularly in phosphatase or kinase assays?

The phosphonate moiety mimics phosphate transition states, competitively inhibiting enzymes like alkaline phosphatase. Kinetic assays (e.g., Michaelis-Menten plots with p-nitrophenyl phosphate as a substrate) quantify inhibition constants (K). Molecular docking simulations reveal interactions between the amino-oxo group and active-site residues (e.g., arginine or histidine), guiding structure-activity relationship (SAR) studies .

Q. How can researchers address low yields in cross-coupling reactions involving this phosphonate?

Low yields often stem from poor solubility or side reactions. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance solubility.

- Catalyst Screening : Pd(OAc)/XPhos systems improve efficiency in Suzuki-Miyaura couplings.

- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to prevent undesired nucleophilic attacks .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Nucleophilic Substitution | EtN, CHCl, 0°C | 65–70 | |

| Photoredox Catalysis | Blue LEDs, 4DPAIPN, DCM | 82–85 |

Q. Table 2. NMR Spectral Data

| Nucleus | Solvent | δ (ppm) | Assignment |

|---|---|---|---|

| P | CDCl | 24.5 | P=O ester |

| H | DO | 3.72 (s, 6H, OCH) | Dimethyl ester |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.